molecular formula C16H14O3 B1289909 (3'-Acetyl-biphenyl-4-yl)-acetic acid CAS No. 886363-14-0

(3'-Acetyl-biphenyl-4-yl)-acetic acid

Cat. No. B1289909
M. Wt: 254.28 g/mol
InChI Key: IZTACOSBQBHGOT-UHFFFAOYSA-N
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Description

The compound (3'-Acetyl-biphenyl-4-yl)-acetic acid is not directly described in the provided papers. However, the papers do discuss related compounds with acetic acid moieties and biphenyl structures. For instance, the first paper describes a complex ester that includes acetic acid as part of its structure, indicating the relevance of acetic acid derivatives in the synthesis of more complex molecules . The second paper discusses a compound where acetic acid is used as a solvent, which suggests its utility in facilitating certain types of chemical reactions and interactions, such as hydrogen bonding .

Synthesis Analysis

The synthesis of complex acetic acid derivatives can be intricate, as demonstrated in the first paper, where a multi-step process is used to create a compound with multiple acetoxy groups and a pyran ring . Although the exact synthesis of (3'-Acetyl-biphenyl-4-yl)-acetic acid is not detailed, the methodologies used in these papers could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds related to (3'-Acetyl-biphenyl-4-yl)-acetic acid is characterized by the presence of acetic acid moieties and aromatic rings. In the first paper, the crystal structure of the synthesized compound is determined using X-ray diffraction, revealing a stable chair conformation of the pyranoid ring and the orientation of acetyl groups . The second paper describes the angular relationship between phenyl rings and a planar pyrrole ring in a diphenylpyrrole derivative . These findings provide insights into the potential molecular geometry and stability of (3'-Acetyl-biphenyl-4-yl)-acetic acid.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of (3'-Acetyl-biphenyl-4-yl)-acetic acid. However, the extensive hydrogen bonding observed in the second paper's compound suggests that (3'-Acetyl-biphenyl-4-yl)-acetic acid could also engage in similar interactions due to the presence of acetic acid groups, which are known for their ability to form hydrogen bonds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (3'-Acetyl-biphenyl-4-yl)-acetic acid are not explicitly discussed, the properties of related compounds can offer some predictions. The first paper provides detailed crystallographic data, including the density and molecular weight of the synthesized compound, which could be used as a reference for estimating similar properties of (3'-Acetyl-biphenyl-4-yl)-acetic acid . The second paper's focus on hydrogen bonding interactions also implies that (3'-Acetyl-biphenyl-4-yl)-acetic acid may have a propensity for forming solid-state structures with specific solvents, affecting its solubility and crystallization behavior .

Safety And Hazards

There is no specific safety and hazard information available for “(3’-Acetyl-biphenyl-4-yl)-acetic acid”.


Future Directions

There is no specific information available regarding the future directions of research or applications for “(3’-Acetyl-biphenyl-4-yl)-acetic acid”.


properties

IUPAC Name

2-[4-(3-acetylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(17)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTACOSBQBHGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629610
Record name (3'-Acetyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-Acetyl-biphenyl-4-yl)-acetic acid

CAS RN

886363-14-0
Record name (3'-Acetyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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